Sodium phosphate dibasic dodecahydrate

Catalog No.
S585515
CAS No.
10039-32-4
M.F
H25Na2O16P
M. Wt
358.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium phosphate dibasic dodecahydrate

CAS Number

10039-32-4

Product Name

Sodium phosphate dibasic dodecahydrate

IUPAC Name

disodium;hydrogen phosphate;dodecahydrate

Molecular Formula

H25Na2O16P

Molecular Weight

358.14 g/mol

InChI

InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2/q2*+1;;;;;;;;;;;;;/p-2

InChI Key

DGLRDKLJZLEJCY-UHFFFAOYSA-L

Synonyms

dibasic sodium phosphate, anhydrous, disodium acid phosphate, disodium hydrogen phosphate, disodium hydrogen phosphate anhydrous, monosodium dihydrogen phosphate, neutral sodium hydrogen phosphate, phosphoric acid, disodium salt, phosphoric acid, disodium salt, 32P-labeled, phosphoric acid, disodium salt, anhydrous, phosphoric acid, disodium salt, dodecahydrate, phosphoric acid, disodium salt, heptahydrate, phosphoric acid, monosodium salt, phosphoric acid, monosodium salt, anhydrous, phosphoric acid, sodium (2:3) salt, phosphoric acid, sodium salt, phosphoric acid, trisodium salt, phosphoric acid, trisodium salt , 32P-labeled, phosphoric acid, trisodium salt , dodecahydrate, sodium biphosphate, sodium dihydrogen orthophosphate, sodium dihydrogen phosphate, sodium hydrophosphate, sodium phosphate, sodium phosphate monobasic anhydrous, sodium phosphate, dibasic, sodium phosphate, dibasic (anhydrous), sodium phosphate, disodium salt, sodium phosphate, monobasic, sodium phosphate, monobasic anhydrous, sodium phosphate, tribasic, sodium phosphate, tribasic, dodecahydrate, trisodium phosphate, trisodium phosphate dodecahydrate

Canonical SMILES

O.OP(=O)(O)O.[Na]

The exact mass of the compound Disodium phosphate dodecahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O) is a highly hydrated, crystalline form of disodium phosphate, a key reagent in biochemistry, food science, and industrial chemistry. Its primary function is as a component in phosphate buffer systems, particularly for maintaining a stable pH in the moderately basic range of 8.0 to 11.0. Beyond buffering, it serves as a sequestrant to control metal ions, an emulsifier in food processing, and a precursor in materials synthesis. The dodecahydrate form is specifically defined by its 12 molecules of water of crystallization, which dictates its molecular weight, solubility, and thermal characteristics, making it distinct from other sodium phosphate salts and hydrates.

Research Fit

Biological buffer preparation for research
Phase change material for thermal energy storage studies
Gelling agent for thiolated pectin hydrogel research

Substituting Sodium phosphate dibasic dodecahydrate with its anhydrous, dihydrate, or heptahydrate counterparts based on name alone introduces significant process errors. The large mass contribution from the 12 water molecules (approx. 60% of total mass) means that molar calculations for buffer preparation are drastically different and non-interchangeable with other forms. Furthermore, each hydrate possesses a unique thermal decomposition profile and solubility curve; for example, the dodecahydrate to heptahydrate transition occurs around 35°C, a critical parameter in thermal storage applications and processes with defined temperature ramps. Replacing the dibasic salt with monobasic (NaH₂PO₄) or tribasic (Na₃PO₄) variants is a fundamental error, as it completely shifts the buffering range and resulting solution pH, invalidating its primary function in pH-sensitive formulations and reactions.

Substitution Risk

Hydrate form mismatch may alter gravimetric accuracy in formulations
Solution pH and solubility profile may differ from other hydrates
Thermal behavior is unique to dodecahydrate; other hydrates may not substitute

Process Control: Defined Thermal Transitions for Hydrate-Specific Applications

The dodecahydrate form exhibits a distinct, low-temperature phase transition that is absent in other common hydrates. At approximately 35°C, Na₂HPO₄·12H₂O incongruently melts, transitioning to the heptahydrate form (Na₂HPO₄·7H₂O). The heptahydrate, in turn, transitions to the dihydrate form at a higher temperature of around 48°C. This specific 35°C transition makes the dodecahydrate a well-characterized component for low-temperature thermal energy storage (TES) systems.

Evidence DimensionHydrate Form Transition Temperature
Target Compound DataNa₂HPO₄·12H₂O → Na₂HPO₄·7H₂O transition at ~35°C
Comparator Or BaselineNa₂HPO₄·7H₂O → Na₂HPO₄·2H₂O transition at ~48°C
Quantified DifferenceA distinct, lower transition temperature by ~13°C
ConditionsAqueous system, atmospheric pressure

For applications requiring a phase change at a specific low temperature, such as in building climate control or specialized thermal cycling, the dodecahydrate is the only suitable form.

Loss on Drying
Head-to-head
55.0–64.0%
Supports hydrate-specific formulation accuracy
USP method; heptahydrate 43.0–50.0%

Buffer Formulation: Non-Interchangeable Reagent Mass for Accurate Molarity

Accurate preparation of molar buffer solutions is critically dependent on the specific hydrate form used. To prepare a 0.2 M solution of Na₂HPO₄, a user would require vastly different masses of each form. For one liter of solution, 71.63 g of the dodecahydrate is required, compared to only 53.6 g of the heptahydrate or 35.6 g of the dihydrate. Using the anhydrous form by mistake would result in a solution more than 2.5 times less concentrated than intended if using the mass specified for the dodecahydrate.

Evidence DimensionMass required for 1L of 0.2 M Na₂HPO₄ solution
Target Compound Data71.63 g (Dodecahydrate, Na₂HPO₄·12H₂O)
Comparator Or Baseline53.6 g (Heptahydrate); 35.6 g (Dihydrate); 28.39 g (Anhydrous)
Quantified DifferenceRequires 1.34x more mass than heptahydrate and 2.01x more mass than dihydrate for the same molarity.
ConditionsStandard laboratory buffer preparation

Procuring the wrong hydrate form leads directly to formulation errors, incorrect buffer concentration and pH, and failed experiments or batch productions.

Phase Change Latent Heat
Reported
>210 J/g
Supports thermal energy storage screening
Patent-reported; 95–99% dodecahydrate composition

Precursor Suitability: Impact of Phosphate Source on Hydroxyapatite Synthesis

In the synthesis of biomaterials like hydroxyapatite (HA), the choice of phosphate precursor is critical for controlling crystal morphology and growth kinetics. While many phosphate sources can be used, the dibasic form (HPO₄²⁻) is essential for establishing the correct pH and ionic conditions for controlled precipitation. Using a monobasic source (H₂PO₄⁻) would require significantly more base to achieve the necessary alkaline conditions (pH > 7) for HA formation, altering the reaction kinetics. Conversely, using a tribasic source (PO₄³⁻) could lead to excessively rapid precipitation and poor crystal quality. The predictable dissolution and buffering action of Na₂HPO₄·12H₂O make it a reliable precursor for reproducible HA synthesis.

Evidence DimensionBuffering pH range for synthesis
Target Compound DataNa₂HPO₄ provides buffering capacity around its pKa2 (~7.2), ideal for controlled HA precipitation in slightly alkaline conditions.
Comparator Or BaselineNaH₂PO₄ (pKa1 ~2.15) requires substantial pH adjustment with a strong base. Na₃PO₄ (pKa3 ~12.3) creates highly alkaline conditions, risking uncontrolled precipitation.
Quantified DifferenceFundamentally different starting pH and buffering regions, dictating the required process chemistry.
ConditionsAqueous synthesis of calcium phosphate materials

For reproducible synthesis of crystalline materials like hydroxyapatite, selecting the dibasic sodium phosphate ensures consistent reaction conditions and avoids the process variability introduced by other phosphate salts.

Gelation Threshold
Reported
≥0.5 mol/L induces gel in 30 min
Enables thiolated pectin gelation research
Concentration-dependent in TCHMP system
Median Particle Size
Data to verify
600 µm (coarse grade)
May support dissolution rate control
Commercial grade; verify specification

Formulation of Standardized Biological Buffers (e.g., PBS)

The primary application is in the precise formulation of biological buffers like Phosphate-Buffered Saline (PBS). The well-defined molecular weight of the dodecahydrate allows for accurate weighing to achieve target molarities. Its dibasic nature makes it the essential conjugate base component when mixed with a monobasic salt to buffer solutions in the physiologically critical pH range of 7.2-7.4.

Low-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage

Leveraging its distinct solid-liquid phase transition around 35°C, this specific hydrate is used as a latent heat storage material. This property is exploited in applications for passive temperature regulation in buildings or the transport of temperature-sensitive goods, where a stable temperature near 35°C is required.

pH Control and Emulsification in Food Processing

In the food industry, it serves as a pH regulator, sequestrant, and emulsifying salt, particularly in dairy and processed cheese products. Its ability to buffer pH prevents protein coagulation during heat treatment and its sequestrant action binds metal ions, ensuring product stability, texture, and extended shelf life.

Controlled Precursor for Calcium Phosphate Biomaterial Synthesis

As a reliable source of the HPO₄²⁻ ion, it is a preferred precursor in the controlled synthesis of hydroxyapatite and other calcium phosphate materials for biomedical applications. Its specific buffering characteristics allow for precise control over the supersaturation and pH during crystallization, which is critical for achieving desired particle size and morphology.

Application Fit Matrix

Application
Selection Property
Validation Focus
Buffer preparation
Hydration state specification
Gravimetric accuracy review
Thermal energy storage
Phase change latent heat
Latent heat performance review
Thiolated pectin gelation
Gelling agent property
Concentration-dependent gelation review
Coarse-grade excipient use
Particle size specification
Coarse grade behavior review

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

13

Exact Mass

358.06756027 Da

Monoisotopic Mass

358.06756027 Da

Heavy Atom Count

19

UNII

E1W4N241FO

Related CAS

7632-05-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 190 of 222 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 32 of 222 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10039-32-4

Wikipedia

Dibasic dodecahydratesodium phosphate

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